molecular formula C19H16N4O3 B2820239 Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate CAS No. 2034300-15-5

Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate

Cat. No.: B2820239
CAS No.: 2034300-15-5
M. Wt: 348.362
InChI Key: BLHJTMUEOILWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoate ester linked to a pyrazine and pyridine moiety through a carbamoyl group

Scientific Research Applications

Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their anti-tubercular activity. These compounds were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in material safety data sheets. For instance, “4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals .

Future Directions

The future directions for research on similar compounds could involve further exploration of their anti-tubercular activity and potential applications in the treatment of tuberculosis . Additionally, the synthesis of novel derivatives and evaluation of their biological activity could be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate is unique due to its specific combination of pyridine, pyrazine, and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[(3-pyridin-3-ylpyrazin-2-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-26-19(25)14-6-4-13(5-7-14)18(24)23-12-16-17(22-10-9-21-16)15-3-2-8-20-11-15/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHJTMUEOILWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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